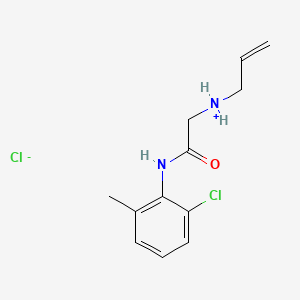![molecular formula C13H12N2O2 B14448425 2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a methoxy group and a pyridinyliminomethyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol typically involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with 2-aminopyridine under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is investigated for its potential as a therapeutic agent.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its chemical reactivity and stability.
作用机制
The mechanism of action of 2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in inflammation and oxidative stress.
相似化合物的比较
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol can be compared with other similar compounds, such as eugenol and isoeugenol:
Eugenol: 2-methoxy-4-(prop-2-en-1-yl)phenol, known for its use in dental applications and as a flavoring agent.
Isoeugenol: 2-methoxy-4-(1-propenyl)phenol, used in the fragrance industry and for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other phenolic compounds.
List of Similar Compounds
- Eugenol
- Isoeugenol
- 2-methoxyphenol
- 4-methoxyphenol
属性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC 名称 |
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-8-10(5-6-11(12)16)9-15-13-4-2-3-7-14-13/h2-9,16H,1H3/b15-9+ |
InChI 键 |
MYCYHLXWAPRMEZ-OQLLNIDSSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/C2=CC=CC=N2)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


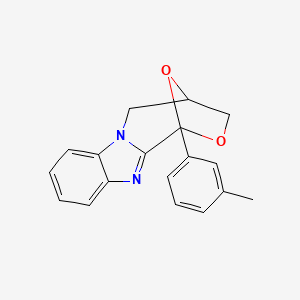
![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
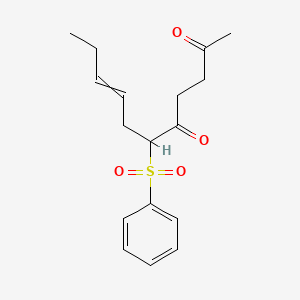
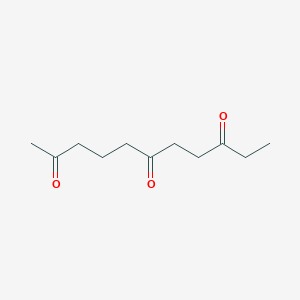
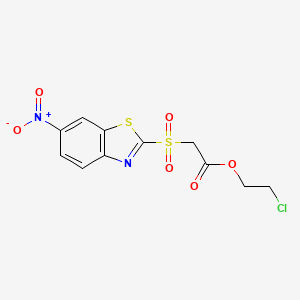
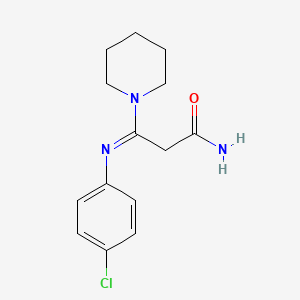

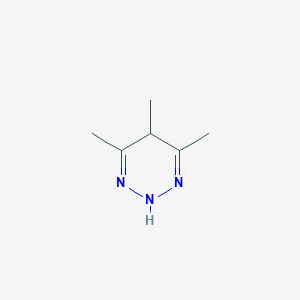
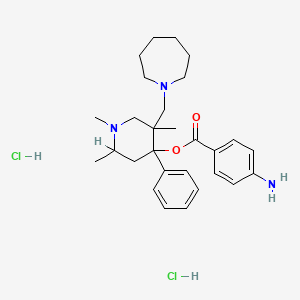
![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)

![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
